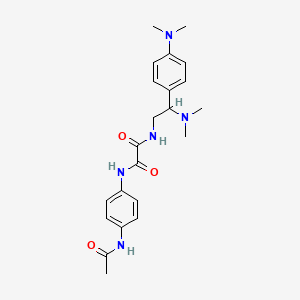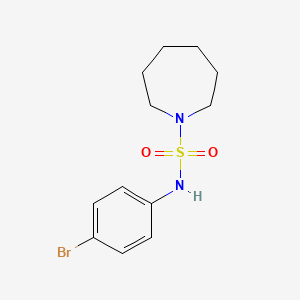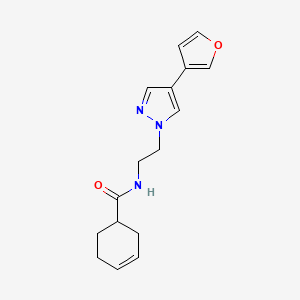
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide”, also known as FECARBOX, is a compound that has gained considerable attention in scientific research due to its unique chemical structure and potential applications in various industries1. The molecular formula is C13H17NO2 and the molecular weight is 219.2841.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, it’s worth noting that compounds of this nature are typically synthesized in a laboratory setting, often involving complex organic chemistry techniques.Molecular Structure Analysis
The molecular structure of this compound is derived from its molecular formula, C13H17NO21. It contains a furan ring, a pyrazole ring, and a cyclohexene ring, all of which are connected by various functional groups1.
Chemical Reactions Analysis
Specific chemical reactions involving this compound are not readily available in the current literature. However, given its structure, it’s likely that it would undergo reactions typical of furans, pyrazoles, and cyclohexenes.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the available resources. However, based on its molecular weight of 219.2841, it can be inferred that it’s a relatively small molecule, which could influence its physical and chemical properties.Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
The synthesis of N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles based on N-(furan-2-yl-methylidene)-4,6-dimethyl-1H-pyrazolo-[3,4-b]pyridine-3-amine has been explored. These compounds are derived from furan-2-ylmethylidene precursors and undergo various cyclization reactions to produce heterocyclic derivatives, which are significant in the development of novel pharmaceuticals and materials due to their diverse biological activities (El-Essawy & Rady, 2011).
Antimicrobial and Anticancer Activities
Research has highlighted the potential of pyrazole and furan-based compounds in exhibiting antimicrobial and anticancer activities. For instance, pyridine and thioamide derivatives, obtained from furan-2-yl compounds, have shown significant cytotoxicity against cancer cell lines like MCF-7, suggesting their potential as anticancer agents. Furthermore, these compounds also possess antimicrobial properties against various bacteria and fungi, indicating their dual-functionality in therapeutic applications (Zaki, Al-Gendey, & Abdelhamid, 2018).
Antimicrobial Activity Evaluation
A series of N-substituted 5-(furan-2-yl)-phenyl pyrazolines have been synthesized and evaluated for their in vitro antibacterial activity. These compounds have been tested against a variety of Gram-positive and Gram-negative bacteria, showcasing their potential as novel antibacterial agents. The study indicates that certain derivatives exhibit promising antibacterial activities, comparable to or even exceeding those of established antibiotics like Gentamicin and Tetracycline (Rani, Yusuf, & Khan, 2015).
Safety And Hazards
Specific safety and hazard information for this compound is not available in the current resources. As with any chemical compound, appropriate safety measures should be taken when handling and storing it.
Direcciones Futuras
The future directions of research involving this compound are not specified in the available resources. Given its unique structure and potential applications in various industries1, it’s likely that further research will continue to explore its properties and potential uses.
Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, please refer to specific scientific literature or consult with a chemistry professional.
Propiedades
IUPAC Name |
N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c20-16(13-4-2-1-3-5-13)17-7-8-19-11-15(10-18-19)14-6-9-21-12-14/h1-2,6,9-13H,3-5,7-8H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STHHNEOXFBZPSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCCN2C=C(C=N2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-N-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2629670.png)
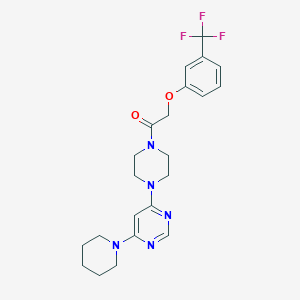
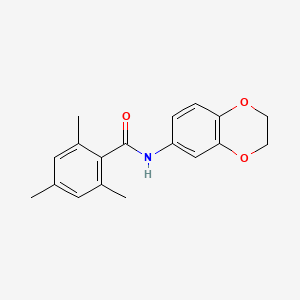
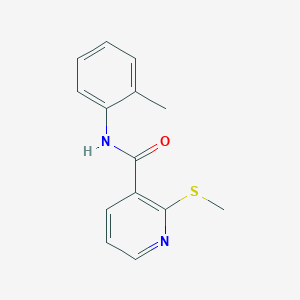
![5-bromo-2-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2629674.png)
![Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride](/img/structure/B2629676.png)
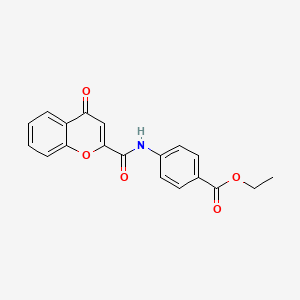
![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2629679.png)
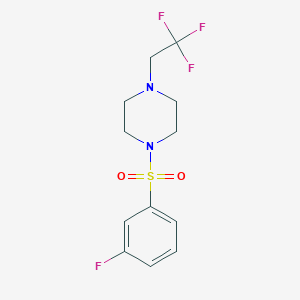
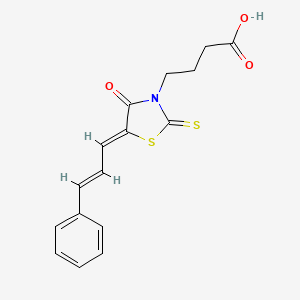
![(Z)-N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2629688.png)
![N-(3,4-dimethoxyphenethyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide](/img/structure/B2629690.png)
